3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-(2-methoxyethylcarbamoylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-23-11-10-18-16(21)19-14-8-5-9-15(12-14)24-17(22)20-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMZTILMKPFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form cyclohexyl phenylcarbamate. This intermediate is then reacted with 2-methoxyethyl isocyanate to introduce the ureido group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate may be effective against various oncogenic forms. The compound's structure suggests potential activity against kinases involved in tumor growth and metastasis. For instance, inhibitors targeting c-ABL and FLT-3 have shown promise in treating certain leukemias and solid tumors .
Inflammatory Diseases
Urea derivatives have been explored for their anti-inflammatory properties. The inhibition of enzymes like soluble epoxide hydrolase can lead to increased levels of anti-inflammatory mediators, providing a therapeutic benefit in conditions such as arthritis and asthma .
Data Table: Comparative Analysis of Urea Derivatives
| Compound Name | Target Enzyme/Pathway | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| This compound | Kinases (e.g., c-ABL, FLT-3) | Cancer | Enzyme inhibition |
| PF-04457845 | Fatty Acid Amide Hydrolase | Pain Management | Covalent inhibition |
| 4-(3-cyclohexylureido)-ethanoic acid | Soluble Epoxide Hydrolase | Inflammation | Transition state mimic |
Case Studies
- Case Study on Inhibition of Fatty Acid Amide Hydrolase :
- Case Study on Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their function. The phenylcarbamate group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Anticonvulsant Activity :
Benzothiazole urea derivatives () with ureido-cyclohexyl motifs exhibit anticonvulsant activity via GABAergic modulation. The target compound’s phenylcarbamate group may enhance blood-brain barrier penetration compared to benzothiazole-based analogues .Enzyme Inhibition :
Carbamates like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () act as antioxidants via radical scavenging. The methoxyethyl-ureido group in the target compound could introduce dual functionality (e.g., antioxidant and enzyme inhibition), though this requires experimental validation .- Tumor Targeting: PSMA-targeting compounds () highlight the role of carbamate/urea groups in binding to tumor-associated proteins.
Physicochemical Properties
Biological Activity
3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. Initial studies suggest that it may inhibit certain pathways involved in cell proliferation and inflammation, which are critical in various disease states.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 5-20 µg/mL, suggesting moderate potency.
Anticancer Properties
In a series of cell line studies, the compound showed promising anticancer activity. It was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results indicated that the compound induced apoptosis in these cells, with IC50 values ranging from 10 to 30 µM.
Data Table: Summary of Biological Activities
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The compound was found to inhibit biofilm formation in Staphylococcus aureus, demonstrating its potential as a therapeutic agent against biofilm-associated infections.
Study on Cancer Cell Lines
In another significant study, researchers investigated the cytotoxic effects of the compound on multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways through caspase activation. This dual action highlights its potential as a lead compound for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of 3-(3-(2-Methoxyethyl)ureido)cyclohexyl phenylcarbamate in carbamoylation reactions?
- Methodological Answer : Utilize regioselective protection-deprotection approaches, such as the 6-position-protection method, to minimize side reactions during carbamoylation. For example, cellulose derivatives with bulky substituents have been synthesized via this method, achieving near-complete substitution efficiency . Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to enhance nucleophilic reactivity of the cyclohexyl amine group.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine ESI/MS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation (e.g., m/z 541 [M−H]⁻ in related ureido compounds ) and ¹H-NMR to verify substitution patterns (e.g., δ 3.75 ppm for methoxy groups ). Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For carbamate analogs, stability is typically tested at pH 2–9 (buffered solutions) and 25–60°C. Reference NIST protocols for carbamate compounds to validate analytical methods .
Advanced Research Questions
Q. What experimental designs evaluate the compound’s interaction with dopamine receptors (e.g., D3 subtype)?
- Methodological Answer : Use competitive receptor-binding assays with radiolabeled ligands (e.g., [³H]spiperone) on transfected HEK293 cells expressing human D3 receptors. Compare IC₅₀ values to known antagonists like SB-414796, which shares structural motifs (e.g., cyclohexyl and ureido groups) . Include functional assays (cAMP inhibition) to assess agonist/antagonist activity.
Q. How does the compound’s ureido moiety influence fluorescence-based metal ion sensing (e.g., Fe³⁺, Cu²⁺)?
- Methodological Answer : Design titration experiments in DMSO/water mixtures, monitoring fluorescence quenching via spectrophotometry. For analogous ureido-cellulose derivatives, Fe³⁺ and Cu²⁺ induced significant emission attenuation at λₑₓ = 350 nm, attributed to ligand-to-metal charge transfer . Include competitive studies with EDTA to confirm selectivity.
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to assess binding to P-glycoprotein (P-gp), a key efflux transporter. Use QSAR models parameterized with logP (calculated via ChemAxon) and topological polar surface area (TPSA < 90 Ų suggests BBB permeability) .
Data Contradiction & Validation
Q. How to resolve discrepancies in biological activity data across studies (e.g., agonist vs. antagonist effects)?
- Methodological Answer : Standardize assay conditions (cell line, ligand concentration, incubation time). For ureido-propanamides, stereochemistry (R vs. S enantiomers) drastically alters activity; validate enantiopurity via chiral HPLC . Cross-reference with orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment).
Q. Why do ESI/MS fragmentation patterns vary between batches of synthesized compound?
- Methodological Answer : Batch-dependent impurities (e.g., residual solvents or unreacted intermediates) can alter ionization efficiency. Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) and re-analyze using high-resolution MS (HRMS) to confirm molecular formulae .
Tables for Key Data
| Property | Method/Result | Reference |
|---|---|---|
| Synthetic Yield | 67% via 6-position protection | |
| Fluorescence Quenching | Fe³⁺: 90% at 10 µM; Cu²⁺: 85% at 10 µM | |
| Receptor Binding (D3) | IC₅₀ = 12 nM (analog SB-414796) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
